molecular formula C14H7Br2NO2S B3482048 6-bromo-2-(5-bromo-2-thienyl)-4-quinolinecarboxylic acid

6-bromo-2-(5-bromo-2-thienyl)-4-quinolinecarboxylic acid

Cat. No. B3482048
M. Wt: 413.1 g/mol
InChI Key: ADJGRPLLZMWNMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-2-(5-bromo-2-thienyl)-4-quinolinecarboxylic acid, also known as BTQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. BTQ is a quinoline derivative, which is a class of compounds known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 6-bromo-2-(5-bromo-2-thienyl)-4-quinolinecarboxylic acid is not fully understood, but it is believed to be related to its ability to interact with DNA and inhibit the activity of certain enzymes. 6-bromo-2-(5-bromo-2-thienyl)-4-quinolinecarboxylic acid has been shown to bind to the minor groove of DNA and interfere with its replication and transcription. It has also been reported to inhibit the activity of DNA topoisomerases, which are enzymes involved in the regulation of DNA supercoiling.
Biochemical and Physiological Effects:
6-bromo-2-(5-bromo-2-thienyl)-4-quinolinecarboxylic acid has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to their apoptosis. 6-bromo-2-(5-bromo-2-thienyl)-4-quinolinecarboxylic acid has also been found to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 6-bromo-2-(5-bromo-2-thienyl)-4-quinolinecarboxylic acid has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 6-bromo-2-(5-bromo-2-thienyl)-4-quinolinecarboxylic acid in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or organisms. Additionally, its diverse biological activities make it a useful tool for studying various cellular processes. However, one limitation of using 6-bromo-2-(5-bromo-2-thienyl)-4-quinolinecarboxylic acid is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 6-bromo-2-(5-bromo-2-thienyl)-4-quinolinecarboxylic acid. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. Further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties. Additionally, 6-bromo-2-(5-bromo-2-thienyl)-4-quinolinecarboxylic acid could be used as a tool for studying DNA replication and transcription, as well as the regulation of DNA supercoiling. Overall, 6-bromo-2-(5-bromo-2-thienyl)-4-quinolinecarboxylic acid is a promising compound with diverse biological activities and potential applications in the field of medicinal chemistry.

Scientific Research Applications

6-bromo-2-(5-bromo-2-thienyl)-4-quinolinecarboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to have antimicrobial, anticancer, and anti-inflammatory properties. 6-bromo-2-(5-bromo-2-thienyl)-4-quinolinecarboxylic acid has been shown to inhibit the growth of various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA). It has also been found to induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines.

properties

IUPAC Name

6-bromo-2-(5-bromothiophen-2-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Br2NO2S/c15-7-1-2-10-8(5-7)9(14(18)19)6-11(17-10)12-3-4-13(16)20-12/h1-6H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJGRPLLZMWNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC(=N2)C3=CC=C(S3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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